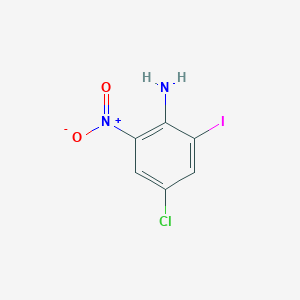

4-クロロ-2-ヨード-6-ニトロアニリン

概要

説明

4-Chloro-2-iodo-6-nitroaniline is a chemical compound with the molecular formula C6H4ClIN2O2 . It is a solid substance and is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-chloro-2-iodo-6-nitroaniline .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-6-nitroaniline was analyzed using single-crystal XRD analysis . The compound was found to have a monoclinic structure with a Pc space group . The InChI code for this compound is 1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 .Physical And Chemical Properties Analysis

4-Chloro-2-iodo-6-nitroaniline is a solid substance . It is thermally stable up to 115 °C . The compound has a molecular weight of 298.47 .科学的研究の応用

非線形光学

この化合物は、有機非線形光学単結晶の開発に使用されてきました . これらの結晶は、オプトエレクトロニクス、フォトニクス、非線形光学、レーザー技術の分野で非常に重要です . 4-クロロ-2-ニトロアニリン分子は、分子内および分子間で強い水素結合相互作用を含んでいます .

結晶成長

この化合物は、有機単結晶の成長に使用されてきました . これらの結晶は、ゆっくりとした蒸発法によって成長させられました . この方法は、有機単結晶の成長に適しているとされています .

物理化学的特性評価

この化合物は、物理化学的特性評価研究で使用されてきました . 成長した4-クロロ-2-ニトロアニリンは、Pc空間群を持つ単斜晶構造でした . 活性官能基とそのそれぞれの振動は、FTIRとFT-ラマン分光分析によって特定されました .

光学特性

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It also has specific target organ toxicity with repeated exposure, with the target organs being the blood and hematopoietic system .

作用機序

Target of Action

4-Chloro-2-iodo-6-nitroaniline is primarily used as a laboratory chemical and in the synthesis of substances . It is known for its nonlinear optical properties . The primary targets of this compound are chromophores with highly delocalized π electron systems, which lead to a good macroscopic nonlinear optical (NLO) response and high molecular hyperpolarizability .

Mode of Action

The compound interacts with its targets through both intra- and intermolecular strong hydrogen bonding interactions . In the 4-Chloro-2-iodo-6-nitroaniline molecule, the amine group’s one hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .

Biochemical Pathways

It is known that organic materials with donor–acceptor π conjugation having nonlinear optical (nlo) properties are important in the design of devices in communication technologies .

Pharmacokinetics

It is known that the compound is used in laboratory settings and in the synthesis of substances . Its bioavailability would depend on the specific conditions of use and exposure.

Result of Action

The result of the action of 4-Chloro-2-iodo-6-nitroaniline is the generation of a nonlinear optical response, which is of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The compound’s second harmonic generation efficiency has been tested and confirmed .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-iodo-6-nitroaniline can be influenced by environmental factors. For instance, the compound was developed by a slow evaporation method at 40 °C . It is thermally stable up to 115 °C . The compound’s action can also be influenced by the presence of other chemicals in its environment.

特性

IUPAC Name |

4-chloro-2-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPNLNIJFQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478493 | |

| Record name | 4-Chloro-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123158-75-8 | |

| Record name | 4-Chloro-2-iodo-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

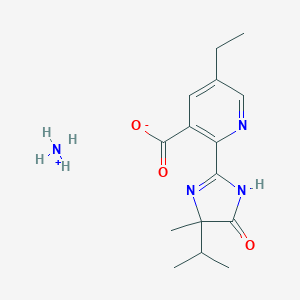

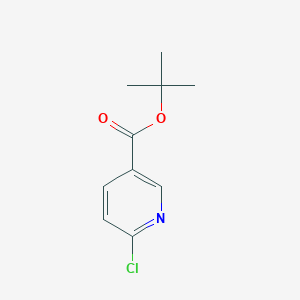

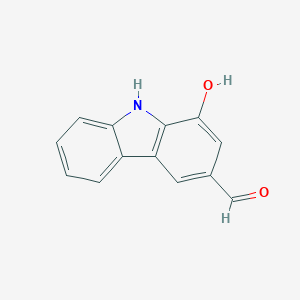

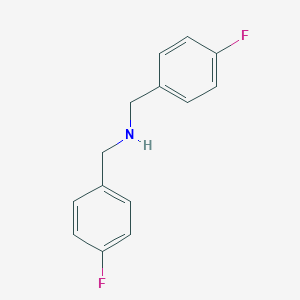

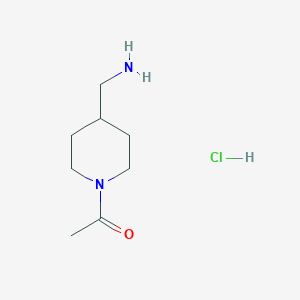

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)

![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)